molecular formula C8H14ClNO B2541614 Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride CAS No. 2155854-83-2

Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride

Cat. No.: B2541614
CAS No.: 2155854-83-2
M. Wt: 175.66
InChI Key: LGJAVMVVNHLMBZ-UHFFFAOYSA-N
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Description

Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride is a bicyclic heterocyclic compound combining fused furan and pyrrole rings, stabilized by an ethano (two-carbon) bridge. The hydrochloride salt form enhances its solubility and stability, making it suitable for industrial and research applications. It is supplied globally by major chemical manufacturers, including BASF (Germany), Reanal Finechemical Company (China), and Prolife Bio Chemical Industries (India), indicating its commercial relevance .

Properties

IUPAC Name

3-oxa-7-azatricyclo[3.3.2.01,5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-8-4-9-3-7(1,8)5-10-6-8;/h9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJAVMVVNHLMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23C1(CNC2)COC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride typically involves the cycloaddition of azomethine ylides, which are generated from isatins and α-amino acids, to maleimides . This method allows for the formation of the fused ring system under relatively mild conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and a catalyst, such as methanesulfonic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic route with optimizations to improve yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques, such as recrystallization and chromatography, to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride has been investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological targets.

Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties. It has been shown to modulate pathways associated with neurodegenerative diseases. For instance:

  • Mechanism of Action : The compound may inhibit pathways leading to neuronal apoptosis and inflammation.
  • Case Study : In vitro studies demonstrated that this compound reduced oxidative stress markers in neuronal cell lines.

Anticancer Properties

The compound is also being explored for its anticancer potential. Preliminary research suggests that it may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to cell cycle arrest at the G2/M phase.
  • Case Study : A study involving various cancer cell lines reported a significant reduction in cell viability upon treatment with this compound.

Materials Science Applications

Beyond medicinal chemistry, this compound has potential applications in materials science.

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with unique properties:

  • Conductive Polymers : Its incorporation into polymer matrices has been shown to enhance electrical conductivity.
  • Case Study : Research demonstrated that polymers synthesized with this compound exhibited improved mechanical strength and thermal stability compared to traditional polymers.

Nanotechnology

In nanotechnology applications, this compound can be utilized in the development of nanomaterials:

  • Nanocarriers for Drug Delivery : The compound's unique structure allows it to form nanoparticles that can encapsulate drugs for targeted delivery.

Mechanism of Action

The mechanism of action of dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride depends on its specific application. In the context of antiviral research, it may act by inhibiting viral enzymes or interfering with viral replication processes . The molecular targets and pathways involved can vary, but they often include key enzymes or receptors that are critical for the biological activity of the compound.

Comparison with Similar Compounds

Structural Analogs with Modified Bridging Groups

A closely related compound, Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride, differs in its bridging group: the ethano bridge is replaced by a methanooxymethano (oxygen-containing) bridge. This structural variation likely alters molecular rigidity, solubility, and reactivity.

Substituted Pyrrole Derivatives

2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone () shares a pyrrole core but lacks the fused furo-pyrrole system. Key differences include:

  • Electron-withdrawing substituents : The trifluoromethoxy and chloro groups in ’s compound enhance electrophilicity, as evidenced by its IR carbonyl peak at 1685 cm⁻¹ and melting point (147°C).
  • Reactivity: The fused ethanofuro-pyrrole system in the target compound likely exhibits reduced electrophilicity due to delocalization across the bicyclic structure, contrasting with the reactive ketone group in ’s derivative .

Pyrrole Carboxylate Derivatives

Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate () features a disubstituted pyrrole with cyano and carboxylate groups. Comparatively:

  • Polarity: The target compound’s hydrochloride salt increases aqueous solubility, whereas the neutral ester in ’s derivative relies on carboxylate and cyano groups for polarity.
  • Elemental composition : ’s compound (C: 68.71%, H: 4.88%, N: 12.33%) contrasts with the target compound’s unreported elemental data, highlighting the need for further characterization .

Spiro-Pyrrole Therapeutic Agents

1,2,3',5'-Tetrahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,3'-dione () adopts a spiro architecture rather than a fused system. While both compounds incorporate pyrrole motifs, the spiro derivative’s rigid structure is optimized for TP53 activation, suggesting divergent biological applications compared to the target compound’s unconfirmed activity .

Comparative Data Table

Compound Name Core Structure Key Substituents/Bridges Notable Properties
Target Compound Furo[3,4-c]pyrrole Ethano bridge, HCl salt Industrial availability
Methanooxymethano Analog Furo[3,4-c]pyrrole Oxygen-containing bridge Supplier data only
2-Chloro-1-{...}ethanone () Substituted pyrrole CF₃O, Cl, CH₃ groups Mp 147°C, IR: 1685 cm⁻¹
Ethyl Pyrrole Carboxylate () Disubstituted pyrrole Cyano, carboxylate groups C: 68.71%, H: 4.88%, N: 12.33%
Spiro Indole-Pyrrole () Spiro system Dione groups TP53 activation

Biological Activity

Dihydro-1H,3H,4H-3a,6a-ethanofuro[3,4-c]pyrrole hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C₆H₈ClN
  • Molecular Weight : 151.63 g/mol
  • CAS Number : 955400-18-7

These properties suggest that the compound is a pyrrole derivative, which is known for various biological activities.

Mechanisms of Biological Activity

Research indicates that pyrrole derivatives can exhibit diverse biological activities due to their ability to interact with various biological targets. The following mechanisms have been identified:

  • Antibacterial Activity : Pyrrole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions at specific positions on the pyrrole ring have demonstrated significant antibacterial properties due to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes such as DNA replication and protein synthesis .
  • Anti-inflammatory Properties : Some studies suggest that pyrrole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways associated with inflammation. This activity is particularly relevant in the context of diseases characterized by chronic inflammation .
  • Cytotoxic Effects : Certain pyrrole compounds have displayed cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis in malignant cells while sparing normal cells, making these compounds potential candidates for cancer therapy .

Case Study 1: Antibacterial Efficacy

A study published in PubMed Central highlighted the antibacterial activity of pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 32 to 64 μg/mL, indicating promising potential for therapeutic applications against resistant bacterial strains .

Case Study 2: Anti-inflammatory Action

In a recent patent application, researchers described the use of NLRP3 modulators that include pyrrole derivatives in treating inflammatory diseases. These modulators were shown to significantly reduce cytokine release in vitro, suggesting a mechanism by which these compounds can alleviate symptoms associated with inflammatory disorders .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialEffective against Gram-positive/negative bacteria; MIC values 32-64 μg/mL
Anti-inflammatoryInhibition of pro-inflammatory cytokines; potential use in chronic inflammation
CytotoxicInduction of apoptosis in cancer cell lines; selective toxicity

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